Lipophilicity Advantage vs. Positional Isomer
The target compound (1345472‑32‑3) exhibits a computed XlogP of 4.1, which is 0.46 log units higher than that of its closest commercially available positional isomer 3‑(4‑chloro‑2‑methoxyphenyl)phenylacetic acid (CAS 1334499‑92‑1, computed logP = 3.64 ) and approximately 0.8–1.0 log units higher than felbinac (logP ≈ 3.13–3.26 [1]). This elevated lipophilicity predicts enhanced membrane permeability and potentially altered tissue distribution relative to these comparators .
| Evidence Dimension | Computed octanol–water partition coefficient (XlogP / logP) |
|---|---|
| Target Compound Data | XlogP = 4.1 |
| Comparator Or Baseline | 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid (CAS 1334499-92-1): logP = 3.64; Felbinac (CAS 5728-52-9): logP = 3.13–3.26 |
| Quantified Difference | ΔlogP = +0.46 vs. positional isomer; ΔlogP ≈ +0.8–1.0 vs. felbinac |
| Conditions | Computed values from Chem960 (XlogP) and Chemsrc (logP); no experimental logP data available for the target compound. |
Why This Matters
Higher lipophilicity can improve passive membrane permeation, making 1345472‑32‑3 a preferred scaffold for cell‑based assays or in vivo studies where increased tissue distribution is desired, provided that solubility remains adequate.
- [1] SIELC. Felbinac: logP = 3.13. Available at: https://sielc.com/felbinac; Chemsrc. Felbinac: logP = 3.26. View Source
